Cas no 30543-88-5 (1-Phenyl-2-butanamine)

1-Phenyl-2-butanamine structure
Nome do Produto:1-Phenyl-2-butanamine
1-Phenyl-2-butanamine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Phenyl-2-butanamine
- 1-Phenyl-2-aminobutane
- beta-Phenyl-N-butylamine
- 1-Benzyl-propylamine
- Z431980016
- 1-phenylbutan-2-amine
- PD042417
- 2-Amino-1-phenylbutane
- AM20040652
- beta-Phenyl-n-butyl-amin [German]
- SCHEMBL43428
- AB91931
- BDBM50028649
- 1-Fenylo-3-metylo-aminopropan [Polish]
- (+/-)-alpha-Ethylphenylethylamine
- 1-benzyl-propyl-amine
- Phenethylamine, alpha-ethyl-, (+/-)-
- alpha-ethylphenethylamine
- 1-Fenylo-3-metylo-aminopropan
- 30543-88-5
- 1-Phenyl-2-amino-butan [German]
- beta-Phenyl-n-butyl-amin
- EN300-65190
- Y13611
- STL387843
- DTXSID50874112
- Benzeneethanamine, alpha-ethyl-
- CHEMBL21360
- Phenethylamine, alpha-ethyl-
- DL-alpha-Ethylphenethylamine
- L76NRN6FL5
- IOLQWLOHKZENDW-UHFFFAOYSA-N
- Aurora KA-7111
- LS-103453
- 1-Benzylpropylamine
- AKOS008135523
- 53309-89-0
- Q15409350
- 1-Phenyl-2-amino-butan
- Benzeneethanamine, .alpha.-ethyl-
- BRN 2690196
- Phenylisobutylamine
-
- MDL: MFCD00540486
- Inchi: 1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3
- Chave InChI: IOLQWLOHKZENDW-UHFFFAOYSA-N
- SMILES: NC(CC)CC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 149.12055
- Massa monoisotópica: 149.12
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 3
- Complexidade: 95
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.3
- Superfície polar topológica: 26A^2
Propriedades Experimentais
- PSA: 26.02
1-Phenyl-2-butanamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65190-0.5g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 0.5g |
$335.0 | 2023-05-03 | |
Enamine | EN300-65190-0.25g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 0.25g |
$212.0 | 2023-05-03 | |
Enamine | EN300-65190-0.1g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 0.1g |
$149.0 | 2023-05-03 | |
Enamine | EN300-65190-10.0g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 10g |
$2041.0 | 2023-05-03 | |
Advanced ChemBlocks | P38928-5G |
1-Phenyl-2-butanamine |
30543-88-5 | 95% | 5G |
$1,215 | 2023-09-15 | |
Enamine | EN300-65190-2.5g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 2.5g |
$698.0 | 2023-05-03 | |
eNovation Chemicals LLC | D604928-1g |
1-PHENYLBUTAN-2-AMINE |
30543-88-5 | 97% | 1g |
$695 | 2024-08-03 | |
Advanced ChemBlocks | P38928-1G |
1-Phenyl-2-butanamine |
30543-88-5 | 95% | 1G |
$405 | 2023-09-15 | |
Enamine | EN300-65190-0.05g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 0.05g |
$100.0 | 2023-05-03 | |
Enamine | EN300-65190-1.0g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 1g |
$429.0 | 2023-05-03 |
1-Phenyl-2-butanamine Literatura Relacionada
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Ken Sakakibara,Kyoko Nozaki Org. Biomol. Chem. 2009 7 502
-
2. 254. Studies on the structure of emetine. Part III. Stability of some α-arylalkyl-trimethylammonium iodidesGeoffrey Norcross,H. T. Openshaw J. Chem. Soc. 1949 1174
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4. Organic chemistry
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